molecular formula C12H16N2 B8486504 3-(3-Phenylpropylamino)propionitrile

3-(3-Phenylpropylamino)propionitrile

Cat. No.: B8486504
M. Wt: 188.27 g/mol
InChI Key: DAPRYVZQEMNTSJ-UHFFFAOYSA-N
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Description

3-(3-Phenylpropylamino)propionitrile is a nitrile-functionalized organic compound characterized by a phenylpropylamino substituent. The compound’s structure features a propionitrile backbone (CH₂CH₂CN) modified with a 3-phenylpropylamine group, which confers aromaticity and amine functionality. Such compounds are often intermediates in pharmaceutical or polymer synthesis, leveraging the reactivity of the nitrile group (-CN) and the versatility of the amine substituent .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(3-phenylpropylamino)propanenitrile

InChI

InChI=1S/C12H16N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,10-11H2

InChI Key

DAPRYVZQEMNTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Phenylpropylamino)propionitrile with structurally related propionitrile derivatives, focusing on substituent groups, molecular properties, and applications.

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications Hazard Profile Reference
This compound 3-Phenylpropylamino ~202.3 (estimated) Likely intermediate for polymers/pharmaceuticals; nitrile reactivity enables further functionalization. Data not available Inferred
3-(Dimethylamino)propionitrile Dimethylamino 98.15 High polarity; used as a catalyst precursor. OSHA-hazardous (inhalation/skin)
3-(Benzylamino)propionitrile Benzylamino 160.23 Aromatic amine enhances binding in drug design. Harmful (inhalation, skin, ingestion)
3-(Cyclopropylamino)propionitrile Cyclopropylamino 110.16 Cyclopropane ring increases steric hindrance. Limited toxicity data; 97% purity
3-[4-(Trifluoromethyl)phenyl]propionylamino)propionitrile Trifluoromethylphenylpropionylamino 268.24 Electron-withdrawing CF₃ group improves metabolic stability. Synthesized in 83% yield
3-(2-Iodo-4,5-dimethoxyphenyl)propionitrile Iodo-dimethoxyphenyl 317.13 Halogenated aromatic group aids in cross-coupling reactions. High-yield synthesis (81–90%)
3-(3-Morpholinopropylamino)propanenitrile Morpholinopropylamino 209.30 Morpholine enhances solubility in polar solvents. Used in pharmaceutical intermediates

Structural and Functional Analysis

  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance chemical stability and resistance to oxidative degradation . Heterocyclic Groups (e.g., morpholine): Improve solubility and modulate pharmacokinetic properties .
  • Reactivity: Nitrile groups undergo hydrolysis to carboxylic acids or reduction to amines, enabling diverse synthetic pathways. Halogenated derivatives (e.g., iodo-dimethoxyphenyl) facilitate cross-coupling reactions in organometallic chemistry .

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